(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

Übersicht

Beschreibung

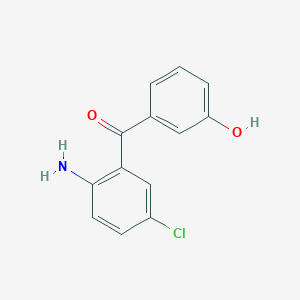

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10ClNO2. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific fields. The compound is characterized by the presence of an amino group, a chloro group, and a hydroxy group attached to a benzophenone structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone typically involves the condensation of 2-amino-5-chlorophenol with 3-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Azo Dyes

One of the primary applications of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is as a precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The amino group in this compound facilitates diazotization reactions, which are essential for forming azo linkages.

Table 1: Characteristics of Azo Dyes Derived from this compound

| Property | Description |

|---|---|

| Color Fastness | High |

| Solubility | Varies based on substituents |

| Application | Textiles, inks, food coloring |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural similarity to biologically active molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the anti-inflammatory effects of various phenolic compounds, including derivatives of this compound. Results indicated significant inhibition of cyclooxygenase enzymes, suggesting potential for developing new anti-inflammatory drugs .

Cosmetic Formulations

In cosmetic science, this compound can be utilized for its skin-beneficial properties. The hydroxyl group enhances moisture retention, making it suitable for formulations aimed at improving skin hydration and texture.

Table 2: Potential Cosmetic Applications

| Application Type | Description |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging Products | May reduce signs of aging |

| Skin Soothing Agents | Potential anti-inflammatory effects |

Research Insights

Research continues to explore the full potential of this compound in various fields:

Wirkmechanismus

The mechanism of action of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(2-Amino-5-chlorophenyl)phenylmethanone: Similar structure but lacks the hydroxy group.

2-Amino-5-chloro-3’-hydroxybenzophenone: Another closely related compound with similar functional groups.

Uniqueness: (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both amino and hydroxy groups on the benzophenone structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile chemical modifications and applications .

Biologische Aktivität

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, also known as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a chlorinated phenyl ring, and a hydroxyphenyl moiety, which contribute to its biological activity. The presence of these functional groups enhances its capacity to participate in various biochemical interactions.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Biochemical Pathways

The compound's mechanism of action involves modulation of enzyme activities and cellular signaling pathways. It can act as an inhibitor or activator depending on the target enzyme and the concentration used. For example, at lower concentrations, it may enhance enzyme activity, while at higher concentrations, it could inhibit critical metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cholinesterases (AChE and BChE), which are important targets for Alzheimer's disease treatment. The IC50 values for these interactions were determined through dose-response assays, indicating the compound's potential as a therapeutic agent .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 25 |

| This compound | BChE | 30 |

Cellular Effects

Further investigations into its cellular effects revealed that this compound influences cell viability and apoptosis in neuroblastoma cell lines (SH-SY5Y). The MTT assay results showed that at specific concentrations, the compound did not exhibit cytotoxic effects while effectively inhibiting cholinesterase activity .

Neuroprotective Effects

A study focused on neuroprotective effects highlighted that treatment with this compound resulted in reduced oxidative stress markers in SH-SY5Y cells. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Enzyme Inhibition Dynamics

Another case study investigated the dynamics of enzyme inhibition by this compound. It was found that the inhibition kinetics followed a mixed model, indicating that the compound could bind to both the enzyme and the enzyme-substrate complex. This dual binding capability enhances its effectiveness as an inhibitor .

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBTFDZVVAFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383485 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-58-4 | |

| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.